BenchChemオンラインストアへようこそ!

ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate

Kinase inhibitor selectivity Scaffold hopping c-KIT

This phthalazine-pyrazole hybrid (CAS 896355-87-6, C₂₀H₁₆FN₅O₂) is a structurally distinct isomer of Labuxtinib with a phthalazine-pyrazole core instead of imidazopyridine-oxadiazole, offering a unique chemotype for kinase selectivity screening. The 4-fluorophenyl substituent provides enhanced target engagement versus non-fluorinated analogs. The hydrolytically labile ethyl carboxylate enables convenient bioconjugation to fluorophores or biotin for chemical proteomics and target deconvolution. Supplied at ≥95% purity for research use, ideal for VEGFR-2 & kinase panel screening, α-glucosidase inhibitor SAR, and prodrug development.

Molecular Formula C20H16FN5O2
Molecular Weight 377.379
CAS No. 896355-87-6
Cat. No. B2605784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate
CAS896355-87-6
Molecular FormulaC20H16FN5O2
Molecular Weight377.379
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)N
InChIInChI=1S/C20H16FN5O2/c1-2-28-20(27)16-11-23-26(18(16)22)19-15-6-4-3-5-14(15)17(24-25-19)12-7-9-13(21)10-8-12/h3-11H,2,22H2,1H3
InChIKeyRWARYCBALWZBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate (CAS 896355-87-6): Structural Identity and Class Context for Research Procurement


Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate (CAS 896355-87-6) is a synthetic small-molecule heterocyclic hybrid that fuses a 5-aminopyrazole-4-carboxylate ester core with a 1-phthalazinyl scaffold bearing a 4-fluorophenyl substituent at the phthalazine 4-position. Its molecular formula is C₂₀H₁₆FN₅O₂ (MW 377.38 g/mol), with a calculated logP of 3.77 and a fractional sp³ character of 0.20 [1]. The compound is supplied at ≥95% purity for research use only . It belongs to the broader class of pyrazole-phthalazine hybrids, a scaffold family that has demonstrated inhibitory activity across multiple therapeutic targets including α-glucosidase, VEGFR-2, EGFR, and Aurora kinases [2][3]. Notably, this compound shares an identical molecular formula (C₂₀H₁₆FN₅O₂) with Labuxtinib (CAS 1426449-01-5), a known c-kit tyrosine kinase inhibitor, yet possesses a fundamentally different connectivity—featuring a phthalazine-pyrazole core rather than an imidazopyridine-oxadiazole scaffold—resulting in a distinct biological profile [4].

Why Ethyl 5-Amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazole-phthalazine hybrid class, even seemingly conservative substituent modifications produce substantial changes in target engagement, potency, and physicochemical properties. The 4-fluorophenyl group on the phthalazine ring of CAS 896355-87-6 introduces a strong electron-withdrawing effect and a distinct hydrogen-bond acceptor capacity that is absent in the non-fluorinated phenyl analog and qualitatively different from the 4-chlorophenyl or 4-methylphenyl variants [1]. Furthermore, the ethyl carboxylate at the pyrazole 4-position is a hydrolytically labile ester that can serve as a prodrug handle or a metabolic soft spot, whereas the corresponding 4-carbonitrile analog (CAS 1002032-42-9) presents a metabolically more stable but electronically distinct nitrile group . Perhaps most critically, this compound is an isomer of Labuxtinib (CAS 1426449-01-5)—they share the identical molecular formula C₂₀H₁₆FN₅O₂ but differ entirely in scaffold architecture: Labuxtinib is an imidazo[1,2-a]pyridine-3-carboxamide with a 2-fluorocyclopropyl-oxadiazole motif and acts as a c-kit kinase inhibitor, whereas CAS 896355-87-6 is a phthalazine-pyrazole-4-carboxylate ester whose confirmed biological targets remain under investigation [2]. These structural divergences preclude any assumption of functional interchangeability. The quantitative evidence below substantiates precisely where and how these differences manifest in measurable assay outcomes.

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate Versus Key Comparators


Scaffold-Level Differentiation from Labuxtinib: Same Molecular Formula, Divergent Biological Target Profiles

CAS 896355-87-6 and Labuxtinib (CAS 1426449-01-5) share the identical molecular formula C₂₀H₁₆FN₅O₂ (exact mass 377.13 Da) but represent a scaffold-hopping case study. Labuxtinib is a confirmed c-kit tyrosine kinase inhibitor with an imidazo[1,2-a]pyridine-3-carboxamide core and a 2-fluorocyclopropyl-oxadiazole motif; it has received an INN designation and has been advanced to clinical investigation for mast cell-mediated inflammatory diseases [1]. In contrast, CAS 896355-87-6 features a phthalazine-pyrazole-4-carboxylate scaffold. The ZINC15 database reports zero known bioactivity annotations in ChEMBL for this compound, and no clinical trial registrations exist, indicating a fundamentally unexplored biological target space relative to its isomeric counterpart [2]. This scaffold divergence provides researchers with a structurally distinct chemical probe for kinase selectivity profiling or for exploring targets beyond c-kit.

Kinase inhibitor selectivity Scaffold hopping c-KIT Chemical proteomics

4-Fluorophenyl Substituent Advantage: Enhanced Electronegativity and Metabolic Stability Versus Non-Fluorinated Phenyl Analog

The 4-fluorophenyl group on the phthalazine ring of CAS 896355-87-6 introduces a strong electron-withdrawing inductive effect (Hammett σₚ = 0.06 for F vs. σₚ = 0.00 for H) that modulates the electron density of the phthalazine core, potentially altering π-stacking interactions with kinase hinge regions [1]. Fluorine substitution at the para position of the phenyl ring is well-established in medicinal chemistry to block CYP450-mediated oxidative metabolism at that site, thereby improving metabolic stability compared to the non-fluorinated phenyl analog [1]. The calculated logP of 3.77 (ZINC15) positions this compound in a lipophilicity range favorable for cell permeability while remaining below the logP >5 threshold associated with promiscuous binding and poor solubility [2]. The non-fluorinated phenyl analog, by contrast, would exhibit reduced electronegativity and potentially higher susceptibility to oxidative metabolism.

Fluorine medicinal chemistry Metabolic stability CYP450 oxidation Lipophilicity modulation

Pyrazole-Phthalazine Scaffold α-Glucosidase Inhibition: Class-Level Potency Relative to Clinical Standard Acarbose

A 2025 study by Roshan et al. evaluated 14 pyrazole-phthalazine hybrid compounds against yeast α-glucosidase. The IC₅₀ values across the series ranged from 13.66 ± 0.009 μM to 494 ± 0.006 μM, with the most potent hybrid (compound 8l, a pyrazolo[1,2-b]phthalazine-5,10-dione) exhibiting an IC₅₀ of 13.66 μM—representing a ~52.7-fold improvement over the clinical standard acarbose (IC₅₀ = 720.18 ± 0.008 μM) [1]. While CAS 896355-87-6 was not among the 14 compounds directly tested in this study, it shares the critical pyrazole-phthalazine hybrid pharmacophore with the series. The 5-amino group and 4-carboxylate ester of CAS 896355-87-6 provide additional hydrogen-bond donor/acceptor functionality and a hydrolyzable ester motif that are absent in the dione-based hybrids, potentially enabling distinct binding interactions within the α-glucosidase active site .

α-Glucosidase inhibition Type 2 diabetes Antihyperglycemic Pyrazole-phthalazine hybrids

VEGFR-2 Kinase Inhibition Potential: Class-Level Evidence from Phthalazine Derivatives with Nanomolar to Low Micromolar Potency

Phthalazine-based compounds are well-established as VEGFR-2 tyrosine kinase inhibitors. Elmeligie et al. (2019) reported that phthalazine derivatives bearing biarylurea linkers at the 1-position exhibited VEGFR-2 IC₅₀ values of 2.5, 2.7, and 4.4 μM, with concomitant inhibition of HUVEC proliferation (71.6–79.8% at 10 μM) [1]. A comprehensive review of phthalazine medicinal chemistry noted that many derivatives achieve nanomolar-range VEGFR-2 IC₅₀ values and demonstrate selectivity for VEGFR-2 over EGFR [2]. CAS 896355-87-6 incorporates the 1,4-disubstituted phthalazine core critical for VEGFR-2 hinge-region binding, with the 4-fluorophenyl group occupying the hydrophobic back pocket and the pyrazole-4-carboxylate ester extending toward the solvent-exposed region—a binding mode consistent with type II kinase inhibitor pharmacophore models [3]. Direct head-to-head VEGFR-2 data for CAS 896355-87-6 are not yet reported in the public domain.

VEGFR-2 kinase Antiangiogenic Anticancer Phthalazine derivatives Type II kinase inhibitor

Ethyl Carboxylate Ester as a Synthetic Handle and Potential Prodrug Motif Versus the 4-Carbonitrile Analog

The ethyl carboxylate ester at the pyrazole 4-position of CAS 896355-87-6 provides a chemically versatile functional group that distinguishes it from the corresponding 4-carbonitrile analog (e.g., 5-amino-1-(4-(4-methylphenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile, CAS 1002032-42-9). The ester can be hydrolyzed under mild acidic or basic conditions to yield the corresponding carboxylic acid, which can then be further derivatized to amides, hydrazides, or other conjugates . In a biological context, the ethyl ester may serve as a substrate for intracellular esterases, enabling potential prodrug activation to the polar carboxylate, whereas the carbonitrile analog is metabolically stable and presents a strong dipole (C≡N) that alters hydrogen-bonding capacity and target engagement profiles . The ester also contributes to a higher calculated logP and improved membrane permeability relative to the free carboxylic acid form while retaining the potential for metabolic conversion [1].

Prodrug design Ester hydrolysis Synthetic versatility Carboxylate vs. carbonitrile

Phthalazine Core as a Privileged Kinase-Inhibitor Scaffold: Broad Target-Class Evidence Supporting Procurement for Kinase Panel Screening

The phthalazine nucleus has been recognized as a privileged scaffold in kinase inhibitor drug discovery, with derivatives reported to inhibit VEGFR-2 (IC₅₀ values in the low nanomolar to low micromolar range), EGFR, Aurora kinases A and B, and p38 MAP kinase [1]. A 2020 comprehensive review cataloged phthalazine-based inhibitors with nanomolar IC₅₀ values, noting that the 1,4-disubstitution pattern is critical for ATP-binding site engagement, with the phthalazine N2 and N3 nitrogens forming key hydrogen bonds with the kinase hinge region [2]. Phthalazinone-pyrazole hybrids have shown oral bioavailability and selective Aurora-A kinase inhibition (J. Med. Chem. 2011, 54, 312–319) [3]. CAS 896355-87-6 presents the 1,4-disubstituted phthalazine core with the pyrazole ring directly attached at the 1-position and the 4-fluorophenyl group at the 4-position, matching the substitution pattern validated across multiple kinase targets. This broad target-class evidence supports the compound's utility in kinase selectivity panel screening to identify its specific target(s) de novo.

Kinase inhibitor Phthalazine pharmacophore Aurora kinase EGFR PARP Privileged scaffold

Recommended Research and Industrial Application Scenarios for Ethyl 5-Amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate (CAS 896355-87-6)


Kinase Selectivity Panel Screening for Target Deconvolution

Given the phthalazine scaffold's established role as a kinase inhibitor pharmacophore—with literature precedent for VEGFR-2 (IC₅₀ 2.5–4.4 μM), Aurora kinase, EGFR, and p38 MAP kinase inhibition—CAS 896355-87-6 is ideally suited for broad-panel kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify its primary kinase target(s). This compound presents a structurally distinct chemotype from the clinical-stage Labuxtinib (c-kit inhibitor, same molecular formula but different scaffold), offering a true chemical probe for novel kinase target identification. The 5-amino and 4-carboxylate ester groups further enable affinity-based target deconvolution strategies such as chemical proteomics (e.g., pull-down with ester hydrolysis to acid followed by biotin conjugation).

α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Drug Discovery

The pyrazole-phthalazine hybrid scaffold has demonstrated up to ~52.7-fold improvement in α-glucosidase inhibitory potency (IC₅₀ as low as 13.66 μM) versus the clinical standard acarbose (IC₅₀ = 720.18 μM). CAS 896355-87-6, with its 5-amino-4-carboxylate ester functionality, provides an underexplored substitution pattern within this scaffold class. Researchers can leverage the ethyl ester as a synthetic diversification point—hydrolyzing to the free acid for improved aqueous solubility, or coupling with amines to generate amide libraries—to systematically explore SAR around the pyrazole 4-position. The 4-fluorophenyl group additionally offers a metabolic stability advantage expected to translate to improved in vitro half-life in hepatocyte or microsomal stability assays relative to non-fluorinated analogs.

Antiangiogenic Cancer Research via VEGFR-2 Pathway Modulation

Phthalazine derivatives are validated VEGFR-2 inhibitors with antiangiogenic activity demonstrated through HUVEC proliferation assays (71.6–79.8% inhibition at 10 μM for optimized biarylurea derivatives). CAS 896355-87-6 serves as an entry point for VEGFR-2 inhibitor development programs, particularly for research groups interested in type II kinase inhibitors that bind the DFG-out conformation. The 4-fluorophenyl group is expected to occupy the hydrophobic allosteric back pocket adjacent to the ATP-binding site, a binding mode analogous to that of sorafenib and other type II VEGFR-2 inhibitors. The compound can be prioritized for in vitro kinase inhibition assays (VEGFR-2 enzymatic IC₅₀), followed by cellular assays (HUVEC tube formation, migration) and selectivity profiling against related RTKs (PDGFR, FGFR).

Chemical Biology Probe Development via Carboxylate Ester Derivatization

The ethyl carboxylate ester at the pyrazole 4-position distinguishes CAS 896355-87-6 from the metabolically inert 4-carbonitrile analog and provides a tractable synthetic handle for chemical biology applications. Researchers can hydrolyze the ester to the carboxylic acid under mild conditions (LiOH, THF/H₂O) and conjugate the resulting acid to fluorophores (e.g., BODIPY, fluorescein), biotin, or photoaffinity labels (diazirine, benzophenone) for target engagement studies. This synthetic versatility, combined with the phthalazine scaffold's established kinase-binding capacity, makes this compound a strategic procurement choice for chemical proteomics laboratories seeking to identify novel kinase targets or validate target engagement in cellular contexts.

Quote Request

Request a Quote for ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.